molecular formula C26H26ClN3O3 B11523916 2-Amino-1-(3-chloro-4-methylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(3-chloro-4-methylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11523916
M. Wt: 464.0 g/mol
InChI Key: QTSMAFVXJWDZRG-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-4-methylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, hydroxy, methoxy, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-chloro-4-methylbenzaldehyde with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable base to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate to form the hexahydroquinoline core.

    Nitrile Formation:

    Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced nitrile derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its structural features make it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal properties are of interest in pharmacology. Researchers investigate its effects on different biological targets, aiming to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and materials with specific properties. Its unique structure allows for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its interaction with molecular targets. These interactions may involve:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(3-chloro-4-methylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the nitrile and amino groups, provides a versatile platform for further chemical modifications and applications.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methylphenyl)-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H26ClN3O3/c1-14-5-7-16(10-18(14)27)30-19-11-26(2,3)12-21(32)24(19)23(17(13-28)25(30)29)15-6-8-22(33-4)20(31)9-15/h5-10,23,31H,11-12,29H2,1-4H3

InChI Key

QTSMAFVXJWDZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)O)C(=O)CC(C3)(C)C)Cl

Origin of Product

United States

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